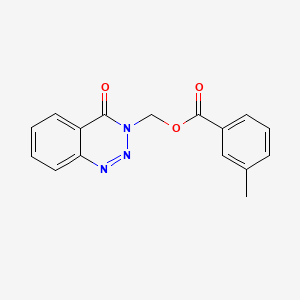

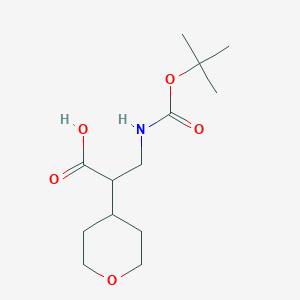

![molecular formula C13H12N4O2S B2487190 [(5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]essigsäure CAS No. 337489-46-0](/img/structure/B2487190.png)

[(5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to “2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid” involves condensation and cyclization reactions. For instance, condensation of aldoses with 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole yields aldose-5-ethyl-1,2,4-triazino[5,6-b]indol-3-ylhydrazones, which are further acetylated and undergo oxidative cyclization to form structurally related compounds (Shaban, Taha, & Morgaan, 2000). Additionally, the reaction with CS2 in methanolic KOH affords alkylthio derivatives, highlighting the chemical versatility in synthesizing such molecules (Younes, Abdel-Alim, Abbas, & Metwally, 1987).

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the molecular structure of related compounds, demonstrating strong intermolecular hydrogen bonds that contribute to their structural stability (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Chemical Reactions and Properties

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, including halocyclization, which affords halomethyl derivatives. The structural determination of these products is supported by NMR and X-ray analysis, indicating the diversity of chemical transformations possible with the triazinoindole core (Rybakova, Kim, & Sharutin, 2016).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Although specific data for “2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid” are not available, studies on similar compounds can provide insights into their physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity and basicity, play a significant role in the biological activity and interaction of these compounds. For instance, the study of acid-base properties of related triazole-thio(sulfo)acetic acids provides valuable information on their reactivity and potential biological applications (Kaplaushenko, 2014).

Wissenschaftliche Forschungsanwendungen

Krebstherapie

Die Verbindung wurde bei der Entwicklung und Synthese einer neuartigen Reihe von 5H-[1,2,4]triazino[5,6-b]indol-Derivaten verwendet, die einen Pyridinocycloalkyl-Rest als Eisenchelatoren tragen . Diese Derivate haben in vitro eine starke antiproliferative Aktivität gegen A549-, MCF-7-, Hela- und HepG-2-Krebszellen gezeigt .

Eisenchelatisierung

Die Verbindung hat potenzielle Anwendungen in der Eisenchelattherapie . Sie bindet selektiv an zweiwertige Eisenionen, aber nicht an dreiwertige Eisenionen, und die Zugabe von Fe2+ hemmt ihre Zytotoxizität .

Zellzyklusarretierung

Es wurde festgestellt, dass die Verbindung den Zellzyklus in der G1-Phase arretiert und in A549-Zellen dosis- und zeitabhängig eine signifikante Apoptose induziert .

Antimalaria-Mittel

Verbindungen, die die 1H-[1,2,4]triazino[5,6-b]indol-Gruppe enthalten, zu der auch diese Verbindung gehört, sollen eine starke antimalarielle Aktivität haben .

Antidepressivum

Es wurde berichtet, dass die Verbindung antidepressive Eigenschaften besitzt .

Antileishmanien-Mittel

Es wurde berichtet, dass die Verbindung eine wichtige biologische Aktivität als Antileishmanien-Mittel aufweist .

Antihypoxie-Mittel

Es wurde berichtet, dass die Verbindung eine antihypoxische Aktivität besitzt .

Entzündungshemmendes Mittel

Es wurde berichtet, dass die Verbindung entzündungshemmende Eigenschaften besitzt .

Wirkmechanismus

Target of Action

The primary target of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

This selective binding is a unique feature of this compound, distinguishing it from other iron chelators .

Biochemical Pathways

The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .

Result of Action

The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid can be influenced by environmental factors. For instance, the presence of ferrous ions in the environment can affect the compound’s cytotoxicity. It has been observed that the addition of Fe2+ abolished the cytotoxicity of the compound .

Biochemische Analyse

Biochemical Properties

It has been found to have antiproliferative activity against cancer cells . This compound selectively binds to ferrous ions, but not to ferric ions . The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .

Cellular Effects

In cellular processes, [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid has been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This compound also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid involves its binding interactions with biomolecules and changes in gene expression . It selectively binds to ferrous ions, which can lead to the inhibition of certain enzymes and activation of others .

Eigenschaften

IUPAC Name |

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-2-17-9-6-4-3-5-8(9)11-12(17)14-13(16-15-11)20-7-10(18)19/h3-6H,2,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEKWNQGZBHWKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

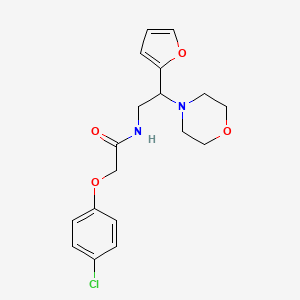

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)

![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)

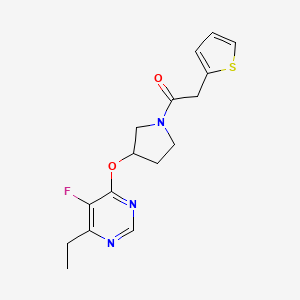

![2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2487110.png)

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2487120.png)

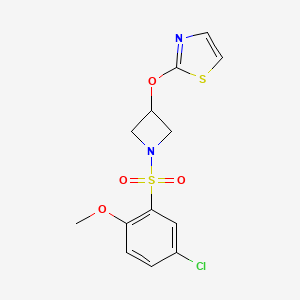

![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)

![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)